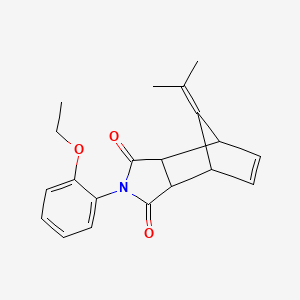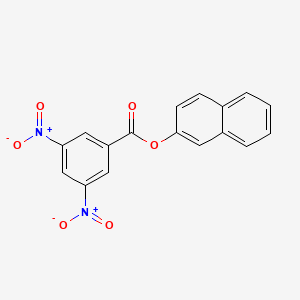![molecular formula C25H29NO B15014383 2,6-di-tert-butyl-4-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B15014383.png)
2,6-di-tert-butyl-4-[(E)-(naphthalen-2-ylimino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DI-TERT-BUTYL-4-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL is an organic compound known for its unique structure and properties It is a derivative of phenol, featuring bulky tert-butyl groups and a naphthyl-imino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and naphthaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2,6-di-tert-butylphenol and naphthaldehyde in the presence of an acid catalyst. This reaction forms the imine linkage, resulting in the formation of the target compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DI-TERT-BUTYL-4-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Applications De Recherche Scientifique
2,6-DI-TERT-BUTYL-4-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an additive in polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-DI-TERT-BUTYL-4-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups and the naphthyl-imino moiety contribute to its binding affinity and specificity. The compound can inhibit oxidative stress by scavenging free radicals and preventing lipid peroxidation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-Di-tert-butylphenol: Known for its antioxidant properties.
2,4-Di-tert-butylphenol: Used as a precursor for various antioxidants and UV absorbers.
Uniqueness
2,6-DI-TERT-BUTYL-4-[(E)-[(NAPHTHALEN-2-YL)IMINO]METHYL]PHENOL is unique due to its imine linkage and naphthyl group, which provide distinct chemical and physical properties compared to other similar compounds
Propriétés
Formule moléculaire |
C25H29NO |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C25H29NO/c1-24(2,3)21-13-17(14-22(23(21)27)25(4,5)6)16-26-20-12-11-18-9-7-8-10-19(18)15-20/h7-16,27H,1-6H3 |
Clé InChI |
STGXTXDMFKBZSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-tert-butylbenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15014311.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol](/img/structure/B15014328.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014335.png)


![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B15014358.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15014363.png)
![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15014367.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole](/img/structure/B15014371.png)
![3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014373.png)
![3-Fluoro-N-({N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15014376.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15014390.png)
![4-[(Z)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15014398.png)
![4-amino-N'-[(3-phenylpropanoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B15014401.png)
